molecular formula C20H22N2O4 B7546239 N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Cat. No. B7546239
M. Wt: 354.4 g/mol
InChI Key: PJPWBUDWMXMYRW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, also known as BPAP, is a chemical compound that belongs to the class of pyrrolidine derivatives. BPAP has been studied for its potential application in the treatment of various neurological disorders, such as Parkinson's disease, depression, and schizophrenia.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide acts as a selective dopamine reuptake inhibitor, which increases the release of dopamine in the striatum. This compound also acts as a partial agonist at the D2 and D3 dopamine receptors, which further enhances the release of dopamine. This compound has also been shown to enhance the release of glutamate in the prefrontal cortex, which may contribute to its anti-schizophrenic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the striatum, which may contribute to its anti-Parkinsonian effects. This compound has also been shown to enhance the release of glutamate in the prefrontal cortex, which may contribute to its anti-schizophrenic effects. This compound has been found to exhibit antidepressant-like effects in rats.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been found to exhibit potential therapeutic effects in various neurological disorders, which makes it a promising candidate for further research. However, the synthesis of this compound is complex and requires several steps, which may limit its availability for lab experiments.

Future Directions

Further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide and its potential therapeutic effects in various neurological disorders. Future research should focus on optimizing the synthesis of this compound to increase its availability for lab experiments. Additionally, future research should investigate the long-term effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide involves the reaction of 4-ethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-propanone to yield 4-ethoxy-α,α-dimethyl-3,4-(methylenedioxy)phenylacetonitrile. The nitrile group is then reduced to the corresponding amine, which is further reacted with pyrrolidine-1-carboxylic acid to yield this compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been studied for its potential application in the treatment of various neurological disorders. In a study conducted on mice, this compound was found to exhibit anti-Parkinsonian effects by increasing the release of dopamine in the striatum. Another study showed that this compound has antidepressant-like effects in rats. This compound has also been studied for its potential application in the treatment of schizophrenia, as it has been found to enhance the release of glutamate in the prefrontal cortex.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-24-16-8-5-14(6-9-16)17-4-3-11-22(17)20(23)21-15-7-10-18-19(12-15)26-13-25-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPWBUDWMXMYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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